![molecular formula C11H17Cl2N3O B1473923 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820740-02-0](/img/structure/B1473923.png)
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Vue d'ensemble
Description
The compound “3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound .
Synthesis Analysis
The synthesis of similar structures involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the use of α,β-unsaturated acylammonium intermediates generated by activation of unsaturated acyl chlorides .Molecular Structure Analysis
The geometric structure calculations for similar structures were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . Molecular modeling studies were carried out on a set of piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar structures include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU . Another reaction involves the use of α,β-unsaturated acylammonium intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar structures were evaluated using theoretical methods. The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated .Applications De Recherche Scientifique
Pyridazine Derivatives in Medicinal Chemistry
Pyridazine derivatives, including those related to the specified compound, have been extensively studied for their pharmacological properties. They are known for their versatility in drug design and development due to their structural diversity and significant biological activities.
Antidiabetic, Antiasthmatic, and Anticancer Activities
Azolo[d]pyridazinone derivatives are associated with a wide range of biological activities, notably antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. These compounds' importance against targets like PDE, COX, and DPP-4 highlights their potential in therapeutic applications (Tan & Ozadali Sari, 2020).
Chemosensing Applications
Pyridine derivatives, closely related to pyridazine compounds, have demonstrated significant roles ranging from medicinal applications to chemosensing. Their high affinity for various ions and neutral species makes them effective as chemosensors, indicating potential for the development of novel diagnostic tools and analytical methods (Abu-Taweel et al., 2022).
Synthetic Intermediates
The chemistry of heterocyclic N-oxide derivatives, which includes pyridazine derivatives, underscores their utility as versatile synthetic intermediates. Their applications in organic synthesis, catalysis, and drug development underscore the potential of compounds like 3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride in facilitating the synthesis of complex molecules for therapeutic and industrial applications (Li et al., 2019).
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. These receptors are a type of ligand-gated ion channel found in the nervous system. The compound binds to these receptors, mimicking the action of acetylcholine, and thereby modulating synaptic transmission. This interaction is significant as it influences various physiological processes, including muscle contraction, neurotransmitter release, and cognitive functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways by activating nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling cascades. This compound has been shown to affect gene expression, particularly genes involved in synaptic plasticity and neuronal survival. Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nicotinic acetylcholine receptors. This binding leads to the opening of ion channels, allowing the influx of calcium ions into the cell. The increase in intracellular calcium triggers various signaling pathways, including the activation of protein kinases and transcription factors. These molecular events result in changes in gene expression and enzyme activity, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of nicotinic acetylcholine receptors, resulting in changes in cellular function and gene expression. These effects are particularly evident in in vitro studies using neuronal cell cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antinociceptive properties, reducing pain perception in rodents. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain pharmacological activity. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as neuronal synapses, where it can exert its pharmacological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where nicotinic acetylcholine receptors are found. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The compound’s activity is closely linked to its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects .
Propriétés
IUPAC Name |
3-pyridazin-3-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-11(14-12-5-1)15-10-6-8-3-4-9(7-10)13-8;;/h1-2,5,8-10,13H,3-4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOVFXRKSWQJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)
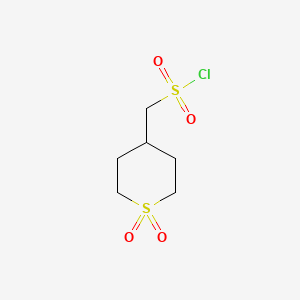
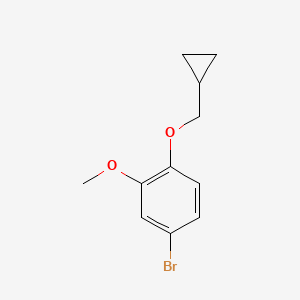
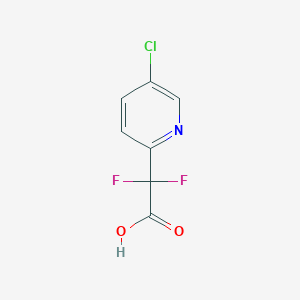
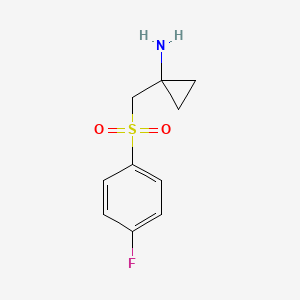

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)
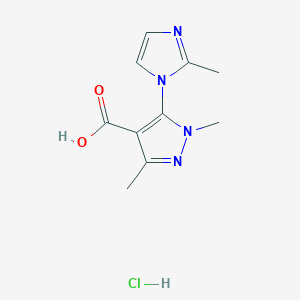
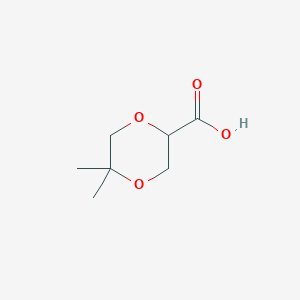
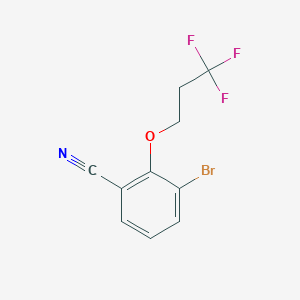


![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
